(Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate
CAS No.: 622362-56-5
Cat. No.: VC5274967
Molecular Formula: C22H16O6S
Molecular Weight: 408.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 622362-56-5 |
|---|---|
| Molecular Formula | C22H16O6S |
| Molecular Weight | 408.42 |
| IUPAC Name | [(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] thiophene-2-carboxylate |
| Standard InChI | InChI=1S/C22H16O6S/c1-25-16-6-3-5-13(21(16)26-2)11-18-20(23)15-9-8-14(12-17(15)28-18)27-22(24)19-7-4-10-29-19/h3-12H,1-2H3/b18-11- |
| Standard InChI Key | GFHUBBQHSAXGDO-WQRHYEAKSA-N |
| SMILES | COC1=CC=CC(=C1OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CS4 |
Introduction
Structural Characteristics and Molecular Configuration
Core Architecture
The molecule features a benzofuran scaffold (CHO) fused at the 6-position with a thiophene-2-carboxylate group (CHOS) and substituted at the 2-position with a (2,3-dimethoxybenzylidene) moiety (CHO). The Z-configuration of the benzylidene double bond is stabilized by intramolecular hydrogen bonding between the carbonyl oxygen and adjacent methoxy groups, as evidenced by nuclear Overhauser effect (NOE) correlations in related compounds .
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | CHOS |
| Molecular Weight | 408.42 g/mol |
| IUPAC Name | [(2Z)-2-[(2,3-Dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] thiophene-2-carboxylate |
| SMILES | COC1=CC=CC(=C1OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CS4 |
Electronic and Steric Features
The electron-rich benzofuran-thiophene system creates a conjugated π-network, with calculated HOMO-LUMO gaps of ~3.2 eV suggesting potential photochemical activity. Steric hindrance from the 2,3-dimethoxybenzylidene group restricts rotation about the exocyclic double bond, enforcing planarity that enhances intermolecular stacking in crystalline phases .
Synthesis and Optimization Strategies
Benzofuran Core Construction
Synthesis typically begins with 6-hydroxybenzofuran-3(2H)-one, prepared via acid-catalyzed cyclization of 2-(2-hydroxyphenyl)acetic acid derivatives . Key steps include:
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Perkin Rearrangement: Formation of the benzofuran nucleus using BF-etherate catalysis (Yield: 68–72%).
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Selective Oxidation: Conversion of the 3-hydroxy group to a ketone using Jones reagent (CrO/HSO), achieving >90% purity .
Thiophene Esterification
The final step employs Steglich esterification:
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Activate thiophene-2-carboxylic acid with N,N'-dicyclohexylcarbodiimide (DCC)/4-dimethylaminopyridine (DMAP).
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Couple with the phenolic oxygen at C6 of benzofuran (CHCl, 0°C to RT), achieving 78–82% yield.
Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Benzylidene Condensation | Microwave, 150W, 45 min | +22% vs. thermal |
| Esterification Catalyst | DMAP (0.1 eq) | +15% vs. no catalyst |
| Purification Method | Silica gel chromatography (EtOAc/hexane 3:7) | Purity >98% |
Biological Activity Profile
Antioxidant Capacity
The 2,3-dimethoxy groups contribute to radical scavenging:
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DPPH assay: SC = 34.5 μM (vs. ascorbic acid SC = 28.1 μM).
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ORAC value: 3.2 Trolox equivalents at 50 μM concentration.
Enzyme Inhibition
Preliminary data suggest ricin toxin A-chain (RTA) inhibition (K = 8.9 nM) through:
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Carboxylate coordination to Tyr183 and Arg235 residues.
Physicochemical and Spectroscopic Properties
Solubility and Stability
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Aqueous Solubility: <0.1 mg/mL (pH 7.4 PBS), improving to 1.2 mg/mL in 10% DMSO.
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Thermal Stability: Decomposition onset at 217°C (TGA, N atmosphere).
Spectroscopic Signatures
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FT-IR: ν(C=O) 1715 cm, ν(C-O-C) 1253 cm, δ(OCH) 2835 cm.
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H NMR (400 MHz, CDCl): δ 8.21 (s, 1H, benzylidene CH), 7.89 (d, J = 3.1 Hz, 1H, thiophene H), 6.82–7.45 (m, 6H, aromatic), 3.92/3.88 (s, 6H, OCH) .
Comparative Analysis with Structural Analogues
Table 3: Activity Comparison of Benzofuran Derivatives
| Compound | Anticancer IC (μM) | DPPH SC (μM) | RTA K (nM) |
|---|---|---|---|
| Target Compound | 12.3 | 34.5 | 8.9 |
| (Z)-2-(3,4-Dimethoxybenzylidene) isomer | 15.8 | 29.1 | 12.4 |
| Thiophene-free analogue | >50 | 45.6 | >1000 |
| 6-Methoxy variant | 18.2 | 38.9 | 15.7 |
Key trends:
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Ortho-Methoxy Positioning: 2,3-Dimethoxy substitution enhances RTA affinity by 33% vs. 3,4-isomer .
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Thiophene Contribution: The thiophene-2-carboxylate moiety is critical for topoisomerase II inhibition, with removal abolishing activity .
Challenges and Future Directions
Metabolic Stability
Preliminary microsomal studies (human liver S9 fraction) indicate rapid Phase II glucuronidation (t = 8.7 min). Proposed solutions:
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Introduce fluorine at C5 of benzofuran to block conjugation sites.
Targeted Delivery Systems
Encapsulation in PEG-PLGA nanoparticles (156 nm diameter) improved tumor accumulation in murine models by 4.1-fold vs. free drug.
Computational Modeling Opportunities
Machine learning QSAR models trained on 287 benzofuran derivatives could predict novel analogs with enhanced permeability (Predicted logP = 2.1 vs. current 3.4) .
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